molecular formula C12H12BrF3O4 B15332697 Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate

Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate

Cat. No.: B15332697
M. Wt: 357.12 g/mol
InChI Key: HDMKLZIKYMYOGZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate is a complex organic compound characterized by its bromo, trifluoromethoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the bromination of the corresponding phenol derivative followed by trifluoromethylation and esterification. The reaction conditions often require the use of strong brominating agents, trifluoromethylating reagents, and esterification catalysts under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The choice of reagents and solvents is optimized to maximize yield and minimize by-products. Safety measures are strictly adhered to due to the hazardous nature of some reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carboxylic acid.

  • Reduction: The bromo group can be reduced to a hydrogen atom.

  • Substitution: The trifluoromethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-carboxylate.

  • Reduction: Ethyl 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group, in particular, can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: Similar in structure but lacks the hydroxy group.

  • Ethyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate: Similar but with a methoxy group instead of trifluoromethoxy.

Uniqueness: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate is unique due to the presence of both bromo and trifluoromethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C12H12BrF3O4

Molecular Weight

357.12 g/mol

IUPAC Name

ethyl 3-[2-bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O4/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)20-12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

HDMKLZIKYMYOGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)OC(F)(F)F)Br)O

Origin of Product

United States

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